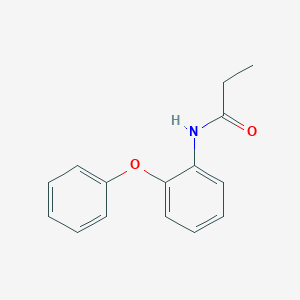

N-(2-phenoxyphenyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(2-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C15H15NO2/c1-2-15(17)16-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

FIOZJHQKCLUYPF-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2 Phenoxyphenyl Propanamide and Its Structural Analogues

Direct Amidation Approaches

Direct amidation represents the most straightforward conceptual approach to forming the central amide bond of N-(2-phenoxyphenyl)propanamide, typically involving the coupling of a 2-phenoxyaniline (B124666) derivative with propanoic acid or its activated form.

Carboxylic Acid Activation Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a non-reactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid is typically activated to enhance its electrophilicity. fishersci.co.uk Common strategies include:

Conversion to Acyl Halides: Propanoic acid can be converted to propanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines like 2-phenoxyaniline. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Use of Coupling Reagents: A vast array of coupling reagents has been developed, primarily for peptide synthesis, that facilitate amide bond formation under mild conditions. nih.gov These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.orgfishersci.co.uk |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Form activated esters that readily react with amines. PyAOP is particularly effective for coupling sterically hindered or less reactive components. peptide.com |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Similar to phosphonium salts, these form activated esters that facilitate efficient amide bond formation. nih.gov |

| Other Reagents | Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) | Activates the carboxylic acid, enabling amide formation under mild conditions. enamine.net |

The choice of coupling reagent and conditions can be critical, especially when dealing with electron-deficient amines, where reactions can be sluggish. nih.gov For instance, a combination of EDC, 4-(Dimethylamino)pyridine (DMAP), and a catalytic amount of 1-Hydroxybenzotriazole (HOBt) has been shown to be effective for such challenging couplings. nih.gov The addition of HOBt or its analogues can also help to minimize racemization when chiral carboxylic acids are used. peptide.com

Amine Reactivity Considerations

The nucleophilicity of the amine is a crucial factor in direct amidation reactions. 2-Phenoxyaniline, the amine precursor for the target compound, is an aniline (B41778) derivative. biosynth.com The lone pair on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. This decreased reactivity can lead to slower reaction rates and may require more forceful conditions or more potent activating agents. nih.govnih.gov

Furthermore, the presence of the phenoxy group at the ortho position can introduce steric hindrance, potentially impeding the approach of the activated carboxylic acid. The electronic properties of substituents on either of the phenyl rings can also modulate the reactivity of the aniline nitrogen. Electron-withdrawing groups will further decrease nucleophilicity, while electron-donating groups can enhance it.

Convergent and Divergent Synthetic Pathways

For the synthesis of libraries of structural analogues of this compound, convergent and divergent strategies offer significant advantages in terms of efficiency and molecular diversity.

Fragment Coupling Techniques

A convergent approach involves the synthesis of key fragments separately, which are then coupled in the later stages of the synthesis. For this compound, this would typically involve the synthesis of the 2-phenoxyaniline core and the propionyl moiety, followed by their amidation.

The formation of the diaryl ether bond in 2-phenoxyaniline is a key step. Common methods for diaryl ether synthesis include:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. organic-chemistry.orgacs.org Modern variations of this reaction often use ligands to improve yields and broaden the substrate scope, allowing for milder reaction conditions. acs.org

Buchwald-Hartwig Amination/Etherification: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. organic-chemistry.org These methods often exhibit high functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): If one of the aromatic rings is sufficiently electron-deficient (e.g., substituted with a nitro group), a phenoxide can displace a leaving group (like a halide) to form the diaryl ether. researchgate.netnih.gov

Once the 2-phenoxyaniline scaffold is prepared, it can be coupled with various carboxylic acids or their derivatives to generate a library of analogues.

Scaffold Modification Strategies

A divergent strategy begins with a common intermediate that is then elaborated into a variety of final products. Starting with this compound itself, or a precursor like 2-phenoxyaniline, various modifications can be introduced.

For example, the aromatic rings of the 2-phenoxyaniline scaffold can be functionalized through electrophilic aromatic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation, provided the existing amide and ether groups direct the substitution in the desired manner and are stable to the reaction conditions. researchgate.net Subsequent reduction of a nitro group to an amine, for instance, provides a handle for further derivatization. This approach allows for the late-stage introduction of diversity into the molecule. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The introduction of chirality into this compound or its analogues can lead to compounds with distinct biological activities. Stereoselectivity can be achieved through several strategies.

If the propanamide side chain is substituted, for example at the α-position, a chiral center is created. The stereoselective synthesis of such analogues can be accomplished by:

Using Chiral Building Blocks: Employing an enantiomerically pure substituted propanoic acid in the amidation reaction. This requires the chiral acid to be available or synthesized separately.

Asymmetric Synthesis: Developing an asymmetric synthesis route where the chiral center is introduced stereoselectively. This could involve, for example, the asymmetric alkylation of a prochiral enolate derived from a related amide.

Chiral Auxiliaries: Attaching a chiral auxiliary to the propionyl fragment to direct a diastereoselective reaction, followed by removal of the auxiliary. nih.gov

Another source of stereoisomerism in this class of compounds can be atropisomerism, which arises from hindered rotation around the C-O bond of the diaryl ether or the C-N bond of the amide. acs.org If the aromatic rings bear bulky substituents in the ortho positions relative to the ether linkage, rotation can be restricted, leading to stable, separable enantiomers. acs.org The synthesis of such atropisomers typically requires strategies that control the orientation of the rings during the formation of the diaryl ether or a subsequent resolution step.

Recent advances in catalysis have provided methods for the stereoselective synthesis of complex molecules, including those with chiral centers and axes. nih.govresearchgate.netbeilstein-journals.orgnih.gov For instance, metal-catalyzed asymmetric reactions are increasingly used to construct chiral C-C and C-heteroatom bonds with high enantioselectivity.

Catalyst Systems and Reaction Conditions in this compound Synthesis

The choice of catalyst and reaction conditions is crucial in directing the synthesis of this compound towards high yields and purity. The following sections detail the use of both homogeneous and heterogeneous catalyst systems.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity in the synthesis of N-aryl amides. Transition metal complexes, particularly those of palladium and copper, are widely employed for the N-arylation of amides. google.com

One common approach involves the coupling of an aryl halide with an amide, a reaction in which palladium catalysts have shown significant efficacy. For instance, palladium-catalyzed amination of aryl chlorides, bromides, and triflates provides a versatile route to N-aryl amides. google.com The use of specific ligands, such as biarylphosphines, can enhance the catalytic activity and expand the substrate scope.

Copper-catalyzed reactions, often referred to as the Goldberg or Chan-Lam amination, represent another important class of homogeneous catalysis for C-N bond formation. These reactions typically involve the coupling of an arylboronic acid with an amide or amine. acs.org In the context of synthesizing this compound, this would involve the reaction of 2-phenoxyaniline with a propanoyl donor. A general method for the synthesis of a structural analogue, 3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide, involves the reaction of 4-phenoxyaniline (B93406) with a suitable acylating agent in the presence of a base like triethylamine, which acts as a homogeneous catalyst to facilitate the reaction. This suggests a similar strategy could be employed for this compound.

The table below summarizes representative homogeneous catalytic systems applicable to the synthesis of N-aryl amides, including analogues of this compound.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Palladium/Biarylphosphine Ligand | Aryl Halide, Amide | Toluene | 80-120 | Good to Excellent | google.com |

| Copper(II) Acetate | Arylboronic Acid, Amine/Amide | Dichloromethane | Room Temperature | High | acs.org |

| Triethylamine | 4-Phenoxyaniline, Acylating Agent | Dichloromethane or Ethanol | Not specified | Not specified | |

| Copper(I) Iodide | Aryl Halides, Amides | Not specified | Not specified | Good | googleapis.com |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and reduced waste generation, aligning well with green chemistry principles. researchgate.net Various solid-supported catalysts have been developed for amide synthesis.

For the synthesis of N-aryl amides, solid acid catalysts such as zeolites and sulfated metal oxides have demonstrated considerable activity. researchgate.netresearchgate.net For example, sulfated-titania (SO4²⁻/TiO₂) has been used as a green and sustainable catalyst for the synthesis of phenoxy Schiff bases from 2-phenoxyaniline, indicating its potential applicability in other reactions involving this amine, such as amidation. researchgate.net Another study reported the use of composite magnetic catalysts containing sulfated titania for direct amide synthesis in a continuous flow reactor, highlighting the potential for industrial-scale applications. mdpi.com

Metal-Organic Frameworks (MOFs) have also emerged as promising heterogeneous catalysts for amide bond formation. Their porous structure and tunable active sites can facilitate the reaction between carboxylic acids and amines. nih.govrsc.org Zirconium-based MOFs, for instance, have been shown to catalyze direct amide bond formation with good efficiency and can be recycled multiple times. nih.gov

The following table presents examples of heterogeneous catalyst systems used in the synthesis of amides, which could be adapted for this compound.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Key Features | Reference |

| Sulfated Titania (SO₄²⁻/TiO₂) | 2-Phenoxyaniline, Aldehyde | Solvent-free (Microwave) | Not specified | Green catalyst, high yield | researchgate.net |

| Composite Magnetic Catalyst (Sulfated Titania/NiFe₂O₄) | Aniline, 4-Phenylbutyric acid | Flow reactor | Inductive heating | Continuous flow, recyclable | mdpi.com |

| Zirconium-based MOF | Benzylamine, Phenylacetic acid | Not specified | Not specified | Recyclable, good activity | rsc.org |

| Fly Ash:Sulfuric Acid | Amines, Aldehydes | Solvent-free (Microwave) | Not specified | Green, high yield | researchgate.net |

Homogeneous Catalysis

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, as well as maximizing atom economy.

One of the key strategies is the use of greener solvents or solvent-free conditions. researchgate.net Microwave-assisted synthesis, often performed without a solvent, has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds and amides. rsc.orgarabjchem.org For instance, the synthesis of aryl imines from 2-phenoxyaniline has been successfully carried out under solvent-free microwave irradiation. researchgate.net This suggests that a similar approach could be beneficial for the synthesis of this compound.

The development of recyclable heterogeneous catalysts, as discussed in the previous section, is another cornerstone of green amide synthesis. researchgate.netmdpi.comrsc.org By avoiding the use of stoichiometric reagents and facilitating catalyst reuse, the amount of waste generated is significantly reduced.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable route to amide synthesis. frontiersin.orgnih.gov Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high selectivity, thereby minimizing by-product formation. While specific enzymatic synthesis of this compound is not widely reported, the broader application of enzymes like lipases and amidases in amide bond formation suggests a promising avenue for future research. frontiersin.orgresearchgate.net

The principles of green chemistry are increasingly being integrated into the synthetic routes for amides, with a focus on the following aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation of carboxylic acids with amines is a prime example, as the only byproduct is water.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.

Benign Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and separation agents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.org

The adoption of these principles will be crucial in developing more sustainable and environmentally friendly methods for the industrial production of this compound and its analogues.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Analysis

In a hypothetical ¹H NMR spectrum of N-(2-phenoxyphenyl)propanamide, distinct signals would be expected for the protons of the propanamide group and the two phenyl rings. The aromatic protons would likely appear as a complex multiplet in the range of 6.8–8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the ether linkage and the amide group. The protons of the ethyl group in the propanamide moiety would present as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group), characteristic of an ethyl group adjacent to a carbonyl. spectrabase.comdocbrown.info The N-H proton of the amide would typically be observed as a broad singlet. docbrown.info

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the downfield region, typically around 170–175 ppm. docbrown.infolibretexts.org The carbons of the two aromatic rings would generate a series of signals in the approximate range of 110–160 ppm. libretexts.org The aliphatic carbons of the propanamide's ethyl group would be found in the upfield region of the spectrum. docbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the same aromatic ring and within the ethyl group. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying connectivity across quaternary carbons and between different functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the three-dimensional conformation of the molecule. docbrown.info

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy Band Assignments

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A peak in the region of 3200–3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band between 1630 cm⁻¹ and 1680 cm⁻¹ due to the carbonyl stretch of the amide group.

N-H Bend (Amide II): An absorption in the range of 1510–1570 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage would produce bands in the region of 1200–1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic C=C Bending: Several bands in the fingerprint region (below 1500 cm⁻¹) would correspond to the in-plane and out-of-plane bending vibrations of the C-H and C=C bonds of the aromatic rings.

Without experimental data, the precise values for these spectroscopic features remain speculative. The synthesis and full spectroscopic characterization of this compound would be required to provide the definitive data for a comprehensive analysis.

Raman Spectroscopy Investigations

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers significant insights into the structural framework of this compound. The Raman spectrum is sensitive to the molecule's symmetry and the nature of its chemical bonds, providing a detailed vibrational fingerprint.

Theoretical calculations, often employing density functional theory (DFT), can predict the Raman active modes and their corresponding frequencies, aiding in the interpretation of experimental spectra. researchgate.netarxiv.org For this compound, key vibrational modes are expected to arise from the amide group, the two aromatic rings, and the propanamide backbone.

Key Expected Raman Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Amide I (C=O stretch) | ~1650 - 1680 | A strong band characteristic of the carbonyl group in the secondary amide linkage. Its position can be influenced by hydrogen bonding and the electronic environment. dtic.mil |

| Amide II (N-H bend and C-N stretch) | ~1530 - 1570 | A complex vibration involving both the N-H bending and C-N stretching motions. |

| Aromatic C=C stretching | ~1580 - 1610 | Strong bands arising from the in-plane stretching vibrations of the carbon-carbon bonds within the phenyl and phenoxy rings. dtic.mil |

| C-O-C (ether) stretching | ~1200 - 1250 | Asymmetric stretching of the ether linkage connecting the two phenyl rings. |

| Propanamide backbone vibrations | Various | C-C stretching and CH₂/CH₃ bending and rocking modes from the ethyl group of the propanamide moiety. |

The presence of polymorphism, where a compound crystallizes in different forms, can lead to variations in the Raman spectra, particularly in the low-frequency lattice vibration region. spectroscopyonline.com Therefore, Raman spectroscopy is a valuable tool for identifying and differentiating potential polymorphs of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the types of electrons (σ, π, and n) present. For this compound, the presence of two phenyl rings and the amide group gives rise to characteristic electronic transitions.

The expected UV-Vis absorption bands are primarily due to π → π* and n → π* transitions.

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the aromatic rings and the C=O double bond of the amide group. Conjugation between the phenyl rings via the ether oxygen can influence the position and intensity of these bands.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding (n) electron, such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. The amide carbonyl group is a classic chromophore that exhibits an n → π* transition, typically at a longer wavelength than the π → π* transitions.

Predicted UV-Vis Absorption Maxima (λmax) for this compound:

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~200 - 280 | Phenyl rings, Phenoxy group, Amide C=O |

| n → π | > 280 | Amide C=O |

The solvent environment can influence the positions of these absorption bands. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic absorption spectra and aid in the assignment of the observed transitions. researchgate.netfaccts.de

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, distinguishing between species with the same nominal mass. For this compound (C₁₅H₁₅NO₂), HRMS is crucial for confirming its molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to the calculated exact mass. This technique is also essential for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. nih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide linkage and the ether bond.

Plausible Fragmentation Pathways for this compound in MS/MS:

Cleavage of the amide bond: This is a common fragmentation pathway for amides. libretexts.org It can lead to the formation of the propanoyl cation or the 2-phenoxyaniline (B124666) radical cation, depending on where the charge is retained. A significant fragmentation pathway observed in related compounds is the neutral loss of N-phenylpropanamide. oup.comwvu.edu

Cleavage of the ether bond: The C-O bond of the diphenyl ether moiety can also cleave, leading to fragments corresponding to the phenoxy cation or the propanamidophenyl radical cation.

McLafferty Rearrangement: Primary amides can undergo a characteristic McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-carbon bond.

Table of Predicted Key Fragment Ions:

| m/z (Nominal) | Proposed Structure/Fragment |

| 241 | [M]⁺˙ (Molecular ion) |

| 185 | [M - C₂H₄O]⁺˙ (Loss of propanal via rearrangement) |

| 168 | [C₁₂H₉O]⁺ (Phenoxyphenyl cation) |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline radical cation, from rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₃H₅O]⁺ (Propanoyl cation) |

The analysis of these fragmentation patterns allows for the detailed confirmation of the connectivity of the atoms within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. unimi.itwarwick.ac.uk

Single-crystal X-ray crystallography provides the absolute structure of a molecule, including precise bond lengths, bond angles, and torsional angles. rigaku.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. brynmawr.edu

For this compound, a successful single-crystal XRD analysis would provide:

Confirmation of Connectivity: Unambiguously confirms the bonding arrangement of all atoms.

Molecular Conformation: Reveals the preferred spatial orientation of the phenyl rings relative to each other and the conformation of the propanamide side chain. The dihedral angles between the planes of the aromatic rings and the planarity of the amide group would be determined. researchgate.net

Intermolecular Interactions: Details the nature of intermolecular forces in the crystal lattice, such as hydrogen bonding (e.g., N-H···O=C interactions between amide groups of adjacent molecules) and π-π stacking interactions between the aromatic rings. dcu.ie

Expected Crystallographic Data Table (Hypothetical):

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules/Unit Cell) | e.g., 4 or 8 |

| Hydrogen Bonding | N-H···O interactions likely present |

| π-π Stacking | Potential for offset or face-to-face stacking |

This detailed structural information is invaluable for understanding the solid-state properties of this compound and for correlating its structure with its observed physicochemical properties.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature of a solid material. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, information about its phase composition, crystal structure, and physical properties can be obtained. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for its identification.

Despite the utility of this technique in solid-state characterization, a comprehensive search of scientific literature and crystallographic databases did not yield specific experimental Powder X-ray Diffraction data for the compound this compound. While the use of X-ray crystallography for the structural analysis of related N-phenylpropanamide derivatives is documented, detailed research findings including 2θ values, d-spacing, and relative intensities for this compound itself are not publicly available at this time.

For illustrative purposes, it is worth noting that a related compound, 2-hydroxy-2-(4-phenoxyphenyl)propanamide, has been analyzed using single-crystal X-ray diffraction. chemicalbook.com The study revealed a triclinic crystal system with the space group P-1. chemicalbook.com However, the substitution of a hydroxyl group and the different position of the phenoxy group on the phenyl ring mean that its crystal structure and resulting powder diffraction pattern would be significantly different from that of this compound.

The analysis of a crystalline solid by PXRD involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays at various angles (2θ). The resulting diffractogram plots intensity against 2θ. The positions of the diffraction peaks are determined by the dimensions of the unit cell according to Bragg's Law (nλ = 2d sinθ), while the intensities are governed by the arrangement of atoms within the unit cell.

Should experimental PXRD data for this compound become available, it would be presented in a data table format, as shown in the hypothetical example below. Such a table would be crucial for identifying the compound in a solid mixture, assessing its purity, and studying its polymorphic forms.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Without access to published or deposited experimental data, a detailed analysis of the crystalline phase of this compound cannot be conducted.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. mdpi.com It is widely used to investigate the properties of organic molecules. For N-(2-phenoxyphenyl)propanamide, DFT studies would provide fundamental information about its structure and reactivity.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy structure is found. ajol.info

For this compound, this optimization would define the key structural parameters. The process reveals the most stable conformer by calculating the bond lengths, bond angles, and, crucially, the dihedral angles that dictate the spatial relationship between the two phenyl rings and the propanamide side chain. The flexibility of the ether linkage and the amide bond allows for multiple possible conformations, and geometry optimization identifies the one with the lowest energy. utwente.nl

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, as specific published data for this molecule is unavailable. The values represent typical ranges for similar organic molecules.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-N (Amide) Bond Length | The length of the bond connecting the carbonyl carbon to the nitrogen atom. | ~1.35 Å |

| C=O (Carbonyl) Bond Length | The length of the double bond in the amide group. | ~1.23 Å |

| C-O-C (Ether) Bond Angle | The angle formed by the ether linkage between the two phenyl rings. | ~118° |

| Dihedral Angle (Phenyl-O-Phenyl) | The twist angle between the two aromatic rings. | Variable, depending on conformer |

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability and reactivity. nih.govugent.be A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. kg.ac.rs

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, identifying them as likely sites for electrophilic attack. Conversely, the amide proton (N-H) would exhibit a positive potential, marking it as a site for nucleophilic interaction. researchgate.net

DFT can be used to calculate the vibrational frequencies corresponding to the different modes of motion in a molecule (e.g., stretching, bending, and twisting of bonds). nih.gov These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra. This correlation helps to assign the observed spectral bands to specific molecular vibrations, confirming the structure of the synthesized compound. For this compound, this would involve identifying characteristic frequencies for the N-H stretch, C=O stretch, C-O-C ether stretch, and various aromatic C-H and C=C vibrations.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and delocalization of electron density within a molecule. uni-muenchen.defaccts.de It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified as a second-order perturbation stabilization energy, E(2). wisc.edu

In this compound, NBO analysis would reveal key intramolecular interactions, such as:

Hyperconjugation between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (σ* or π*) of adjacent groups.

Delocalization of π-electrons across the aromatic rings and the amide group.

Vibrational Frequency Calculations and Spectroscopic Correlation

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods can provide valuable information.

Ab Initio Methods : Latin for "from the beginning," these methods compute molecular properties from first principles using only fundamental physical constants, without relying on experimental data. libretexts.org Methods like Hartree-Fock (HF) and more advanced correlated methods (e.g., Møller-Plesset perturbation theory, MP2) can be used, though they are often more computationally demanding than DFT. They are valuable for benchmarking the results from other methods. nih.gov

Semi-Empirical Methods : These methods are faster than ab initio or DFT approaches because they use parameters derived from experimental data to simplify some of the complex calculations. libretexts.orguni-duesseldorf.de While less accurate, their speed makes them suitable for studying very large molecules or for preliminary, high-throughput computational screening. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanical methods typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's "conformational landscape." nih.govrsc.org

For this compound, an MD simulation would place the molecule in a simulated environment (like a box of water molecules) and calculate the forces on each atom to model its motion. smu.edu This would reveal:

The range of accessible conformations and the flexibility of the molecule.

The relative stability of different conformers in a solution.

How the molecule's shape changes over time, which is crucial for understanding how it might interact with biological targets like enzymes or receptors. smog-server.org

Theoretical Conformational Analysis (e.g., Potential Energy Surface Scans)

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. Theoretical conformational analysis, particularly through the use of potential energy surface (PES) scans, is a powerful tool to explore this landscape. uni-muenchen.denih.gov These scans are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods. cdnsciencepub.comcdnsciencepub.comnsf.gov

For this compound, the most significant conformational flexibility arises from rotation around:

The C-N amide bond, which can lead to cis and trans isomers.

The N-C(aryl) bond, which determines the orientation of the propanamide group relative to the substituted phenyl ring.

The C-O-C ether linkage, which dictates the relative orientation of the two phenyl rings.

A PES scan involves systematically rotating a specific dihedral angle in increments while optimizing the rest of the molecular geometry at each step to calculate the corresponding potential energy. uni-muenchen.deresearchgate.net For this compound, a two-dimensional PES scan could map the energy as a function of the two dihedral angles defining the orientation of the phenoxy group relative to the N-phenyl plane. Studies on similar N-aryl amides and diphenyl ether derivatives have shown that these calculations can identify the lowest energy conformers and the energy barriers separating them. cdnsciencepub.comnsf.govnih.gov

The conformational preferences in N-aryl amides are a balance between steric hindrance and electronic effects, such as conjugation between the amide group and the aromatic ring. nsf.gov In secondary N-aryl amides, the trans conformation of the amide bond is generally favored. nsf.gov The rotation of the aryl group is influenced by substituents; in this case, the ortho-phenoxy group introduces significant steric interactions that will dictate the most stable rotational angle. Computational studies on related diphenyl ethers have used methods like AM1, PM3, and DFT (B3LYP) to model the torsional surfaces around the ether linkage. cdnsciencepub.comcdnsciencepub.com

A hypothetical PES scan for the rotation around the N-C(aryl) bond in this compound would likely reveal distinct energy minima corresponding to stable conformers and transition states. The results of such a scan can be presented in a data table.

Table 1: Hypothetical Potential Energy Surface Scan Data for N-C(aryl) Bond Rotation in this compound

| Dihedral Angle (C-N-C-C) (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.2 | Eclipsed: High steric strain between amide and phenoxy group. |

| 30 | 2.1 | Partially rotated. |

| 60 | 0.0 | Global Minimum: Skewed conformation, minimizing steric clash. |

| 90 | 1.5 | Perpendicular: Loss of conjugation, but reduced steric repulsion. |

| 120 | 3.8 | Approaching second eclipsed position. |

| 180 | 6.5 | Local Maximum: Fully eclipsed with the other side of the phenyl ring. |

| Note: This table is illustrative and based on typical findings for sterically hindered N-aryl amides. Actual values would require specific DFT calculations. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application of DFT. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR parameters and has been successfully applied to a wide range of organic molecules, including amides. researchgate.netnih.gov

The accuracy of predicted NMR chemical shifts depends on several factors, including the choice of the DFT functional (e.g., B3LYP, OPBE), the basis set (e.g., 6-311++G(d,p)), and the treatment of solvent effects. nih.govresearchgate.netacs.org For amides, it has been shown that including solvent effects, often through a Polarizable Continuum Model (PCM), significantly improves the accuracy of the predictions. researchgate.net

For this compound, GIAO-DFT calculations would be performed on the optimized, low-energy conformer(s) identified through conformational analysis. The calculated absolute chemical shieldings are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted shifts can be compared with experimental data to confirm structural assignments. For instance, the chemical shifts of the amide proton (N-H), the protons on both phenyl rings, and the ethyl group protons are sensitive to the molecule's conformation. DFT calculations can help resolve ambiguities in spectral assignments, especially for the complex aromatic region. nih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O (Amide) | 172.5 | - |

| N-H | - | 8.5 |

| CH₂ (Propanamide) | 29.8 | 2.4 |

| CH₃ (Propanamide) | 9.7 | 1.2 |

| C (Aromatic, C-N) | 138.1 | - |

| C (Aromatic, C-O) | 155.4 | - |

| Aromatic Protons | - | 6.9 - 7.8 |

| Note: This table is illustrative. The chemical shifts are hypothetical and represent typical values for such a structure. Accurate prediction requires specific GIAO-DFT calculations. |

Chemical Reactivity and Mechanistic Organic Chemistry

Hydrolytic Pathways of the Amide Linkage

The amide bond in N-(2-phenoxyphenyl)propanamide, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. This process breaks the amide into its constituent carboxylic acid and amine.

In the presence of a strong acid and water, this compound can be hydrolyzed to form propanoic acid and 2-phenoxyaniline (B124666). The reaction is typically conducted with heating. masterorganicchemistry.com The mechanism proceeds through a series of equilibrium steps, often referred to by the acronym PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). masterorganicchemistry.com

The initial and crucial step is the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. masterorganicchemistry.com Following the attack of water, a series of proton transfers facilitates the departure of the amine component as a good leaving group (as a protonated amine). masterorganicchemistry.com The final deprotonation of the resulting protonated carboxylic acid yields the final product. All steps leading up to the elimination of the amine are generally reversible. masterorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Products/Intermediates |

|---|---|---|---|

| 1 | Protonation | This compound, H₃O⁺ | Protonated amide intermediate |

| 2 | Nucleophilic Addition | Protonated amide, H₂O | Tetrahedral intermediate |

| 3 | Deprotonation | Tetrahedral intermediate, H₂O | Neutral tetrahedral intermediate |

| 4 | Protonation | Neutral tetrahedral intermediate, H₃O⁺ | Protonated amine leaving group on intermediate |

| 5 | Elimination | Protonated intermediate | Propanoic acid, 2-phenoxyaniline (as ammonium (B1175870) salt) |

Base-catalyzed hydrolysis, or saponification, of this compound is also possible but generally requires more forcing conditions, such as prolonged heating with a strong base like sodium hydroxide (B78521). masterorganicchemistry.comlibretexts.org The difficulty arises from the poor leaving group ability of the resulting anilide anion. masterorganicchemistry.com

The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This forms a negatively charged tetrahedral intermediate. The subsequent step is the elimination of the 2-phenoxyanilide anion, which is a very strong base and thus a poor leaving group. This step is typically the rate-determining step and is often difficult to achieve. The reaction is driven forward by the final, irreversible acid-base reaction where the generated carboxylic acid is deprotonated by the strong base to form a carboxylate salt. chemistrysteps.com

Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Products/Intermediates |

|---|---|---|---|

| 1 | Nucleophilic Addition | This compound, OH⁻ | Tetrahedral alkoxide intermediate |

| 2 | Elimination | Tetrahedral intermediate | Propanoic acid, 2-phenoxyanilide anion |

A study involving a similar fragment, bromophenoxy propanamide, noted that base hydrolysis could be used to afford the final acid product. researchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

Transformations Involving the Propanamide Moiety

Beyond hydrolysis, the propanamide portion of the molecule can be subjected to various chemical transformations.

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgmychemblog.com This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. mychemblog.comnrochemistry.com

The key steps of the mechanism involve:

Deprotonation of the amide N-H by a base. wikipedia.org

Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.org

A second deprotonation to form a bromoamide anion. wikipedia.org

Rearrangement of the R group from the carbonyl carbon to the nitrogen, with simultaneous loss of the bromide ion, to form an isocyanate. wikipedia.org

Hydrolysis of the isocyanate to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. wikipedia.org

Crucially, this compound is a secondary amide. As the Hofmann rearrangement mechanism requires the presence of two protons on the amide nitrogen for the successive deprotonation and halogenation steps, this compound cannot undergo this transformation. wikipedia.orgorgoreview.com

The amide functional group in this compound can be reduced to an amine. This transformation is typically accomplished using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), followed by an aqueous workup. libretexts.org The reaction converts the secondary amide into a secondary amine.

The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the amide's carbonyl carbon. libretexts.org The resulting tetrahedral intermediate contains an oxygen atom that coordinates to the aluminum species, making it a better leaving group. This facilitates the elimination of the oxygen to form a transient iminium ion. A second hydride ion then attacks the electrophilic carbon of the iminium ion, resulting in the final secondary amine product, N-(2-phenoxyphenyl)propan-1-amine. libretexts.org

Table 3: General Reagents for Amide Reduction

| Amide Substrate | Reagent(s) | Product Type |

|---|

The nitrogen atom of the secondary amide in this compound possesses a proton that can be removed by a strong base, such as sodium hydride (NaH), to form an amidate anion. This anion is a potent nucleophile and can participate in substitution reactions.

Alkylation: The generated amidate anion can react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (typically SN2) to form a tertiary amide. masterorganicchemistry.com This process attaches an alkyl group to the amide nitrogen.

Acylation: Similarly, the amidate anion can attack an acyl halide or an acid anhydride (B1165640) in a nucleophilic acyl substitution reaction. This results in the formation of an N-acylamide, also known as an imide, where an acyl group is attached to the amide nitrogen.

These reactions provide a pathway to further functionalize the molecule at the nitrogen position, converting the secondary amide into a tertiary amide or an imide.

Table 4: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| N-Alkylation | 1. NaH 2. CH₃I (Methyl Iodide) | N-methyl-N-(2-phenoxyphenyl)propanamide |

Reduction Reactions

Reactions Involving the Phenoxyphenyl Group

The chemical behavior of this compound is largely dictated by the interplay of its three key components: the two phenyl rings and the linking ether and amide functionalities. The phenoxyphenyl moiety, in particular, offers a rich landscape for a variety of chemical transformations.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, both phenyl rings are susceptible to electrophilic attack, but their reactivity is modulated by the attached substituents. The outcome of such reactions depends on the directing effects of the propanamide group and the phenoxy ether bridge.

Directing Effects and Ring Activation:

Amide-Substituted Ring: The N-propanamide group (–NHCOCH₂CH₃) is an activating group and is ortho, para-directing. The nitrogen atom's lone pair can be delocalized into the aromatic ring via resonance, increasing the electron density at the positions ortho and para to the substituent. This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com

Phenoxy-Substituted Ring: The ether oxygen atom in the phenoxy group (–O–Ph) is also strongly activating and ortho, para-directing due to its lone pairs, which participate in resonance with the attached ring. evitachem.com The second phenyl ring is activated by this ether linkage.

The interplay between these groups means that both rings are activated towards EAS. escholarship.org The precise location of substitution would depend on the reaction conditions and the specific electrophile used. For the amide-bearing ring, the para position is generally favored over the ortho position due to reduced steric hindrance. For the other ring, substitution would also be directed to the ortho and para positions relative to the ether oxygen.

Common EAS Reactions:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (–NO₂) can be introduced onto one of the aromatic rings.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst can install a halogen atom on the ring.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl (R-C=O) or alkyl (R) groups, respectively, although the amide group can sometimes interfere with the Lewis acid catalyst.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution on the para-position of the amide-bearing ring or the para-position of the phenoxy-substituted ring. | Both rings are activated. The para positions are sterically favored. |

| Bromination | Br₂, FeBr₃ | Substitution on the para-position of the amide-bearing ring or the para-position of the phenoxy-substituted ring. | Strong activation by both the amide and ether groups directs substitution. |

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions typically require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is usually achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to a suitable leaving group (e.g., a halide). evitachem.comnih.gov

The parent this compound molecule is not a suitable substrate for SNAr. Both the amide and phenoxy substituents are electron-donating by resonance, making the rings electron-rich and thus deactivated towards nucleophilic attack.

However, if the molecule were modified to include strong EWGs, it could undergo SNAr. For instance, the introduction of a nitro group onto one of the rings and the presence of a halide would render it susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates. evitachem.com The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The aromatic rings of this compound can be transformed through oxidation or reduction, although these reactions often require harsh conditions that may also affect other functional groups in the molecule.

Reductive Transformations (Hydrogenation): Catalytic hydrogenation is the most common method for the reduction of aromatic rings. This reaction typically involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as rhodium, ruthenium, or platinum. This process would convert the phenyl rings into cyclohexyl rings, yielding N-(2-phenoxycyclohexyl)propanamide, N-(2-cyclohexylphenyl)propanamide, or the fully saturated N-(2-cyclohexylcyclohexyl)propanamide, depending on the reaction conditions (catalyst, temperature, pressure).

Oxidative Transformations: Oxidation of the aromatic rings is more complex and less controlled. Strong oxidizing agents can lead to ring-opening and degradation of the molecule. Under specific conditions, derivatives of this compound might undergo oxidative reactions. For example, related phenoxyphenyl compounds have been shown to participate in oxidative cyclization reactions to form heterocyclic systems like dioxolanes under specific catalytic conditions. beilstein-journals.org However, direct oxidation of the parent compound's aromatic rings to form phenols or quinones without side reactions is synthetically challenging.

Nucleophilic Aromatic Substitution

Rearrangement Reactions and Isomerizations

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.de For a molecule with the diaryl ether scaffold of this compound, the Truce-Smiles rearrangement is a relevant transformation. uclan.ac.uk

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a diaryl ether can be converted into a hydroxydiphenylamine derivative in the presence of a strong base. For this compound, this would involve the deprotonation of the amide nitrogen, followed by the new, more potent nucleophile (the amide anion) attacking the adjacent phenoxy-substituted ring, displacing the ether oxygen.

Mechanism Outline:

Deprotonation: A strong base (e.g., an organolithium reagent) removes the acidic proton from the amide nitrogen, creating an amide anion.

Intramolecular Nucleophilic Attack: The resulting anion attacks one of the carbon atoms of the other aromatic ring that is attached to the ether oxygen. This step is generally possible only if the ring being attacked is activated by electron-withdrawing groups.

Displacement: The ether linkage is cleaved, with the phenoxide acting as the leaving group.

Protonation: A final workup step protonates the phenoxide to yield the final rearranged product, an N-aryl-2-aminophenol derivative.

While plausible for derivatives, the parent compound might require specific activating groups on the target ring for the rearrangement to proceed efficiently. uclan.ac.uk Other rearrangements like the α-ketol or pinacol (B44631) rearrangements are less relevant as they require specific functional groups (like α-hydroxy ketones or vicinal diols) not present in the parent molecule. beilstein-journals.orgmsu.edu

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energetic favorability of chemical transformations.

Reaction Kinetics: The rate of a chemical reaction is described by a rate equation, which relates the reaction rate to the concentration of reactants and a rate constant (k). libretexts.org For the reactions involving this compound, the kinetics would depend on the specific transformation. For example, an electrophilic nitration reaction would likely follow second-order kinetics, being first-order in the aromatic substrate and first-order in the nitronium ion (the electrophile). The rate constant is temperature-dependent, as described by the Arrhenius equation, which incorporates the activation energy (Ea)—the minimum energy barrier that must be overcome for the reaction to occur. uclouvain.be Kinetic studies on related compounds can provide valuable information for optimizing synthetic pathways. evitachem.comsamipubco.com

Thermodynamics: Thermodynamics governs the position of equilibrium and the spontaneity of a reaction, as described by the Gibbs free energy change (ΔG). libretexts.org A reaction is spontaneous (exergonic) if ΔG is negative and non-spontaneous (endergonic) if ΔG is positive. The Gibbs free energy is related to the enthalpy change (ΔH, heat of reaction) and entropy change (ΔS, change in disorder) by the equation ΔG° = ΔH° - TΔS°. libretexts.org

| Parameter | Value | Unit |

|---|---|---|

| Standard Enthalpy (ΔH°) | -214.75 | kcal/mol |

| Standard Entropy (S°) | 142.33 | cal/mol·K |

| Standard Heat Capacity (Cv) | 85.02 | cal/mol·K |

Structure Property Relationships of N 2 Phenoxyphenyl Propanamide Derivatives Non Biological Focus

Substituent Effects on Electronic and Steric Properties.

Hammett and Taft Analyses

Hammett and Taft analyses are quantitative methods used to evaluate the electronic effects of substituents. The Hammett equation (log(K/K₀) = σρ) relates the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituents. The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.

In the context of N-(2-phenoxyphenyl)propanamide derivatives, Hammett analysis can be applied to understand how different substituents on the phenoxy or phenyl rings affect properties such as the acidity of the N-H proton or the rates of chemical reactions. For instance, electron-withdrawing groups (e.g., -NO₂, -Cl) attached to the aromatic rings increase the acidity of the amide proton by stabilizing the resulting conjugate base through inductive and resonance effects. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the acidity. d-nb.infomdpi.com

A study on (E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-ones, which share a similar phenoxyphenyl moiety, demonstrated that spectral data correlated well with Hammett substituent constants. researchgate.net This suggests that the electronic effects of substituents on the aromatic rings are transmitted through the molecular framework, influencing properties like UV absorption. researchgate.net The magnitude of the Hammett σp value can quantify the electron-donating or withdrawing ability of a substituent, with negative values indicating electron-donating groups and positive values representing electron-withdrawing groups. mdpi.com

Taft analysis extends these concepts to aliphatic systems and separates polar, steric, and resonance effects. For this compound derivatives with substituents on the propanamide side chain, Taft analysis could be employed to dissect the steric and electronic contributions to their reactivity and conformational preferences.

Computational Descriptors for Property Prediction

Computational chemistry provides powerful tools for predicting the properties of this compound derivatives. Density Functional Theory (DFT) calculations, for example, can be used to determine various electronic and structural descriptors. researchgate.net

Key computational descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electron density distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting chemical reactivity and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method characterizes the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.net

For example, DFT calculations on N-(4-nitro-2-phenoxyphenyl)methanesulfonamide have been used to analyze its electronic absorption, vibrational spectra, and nonlinear optical properties. researchgate.net Such studies can predict how the introduction of different substituents will alter the electronic properties and, consequently, the chemical behavior of the molecule.

Table 1: Calculated Physicochemical Properties of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 2-methylsulfonyl-N-(2-phenoxyphenyl)propanamide | C₁₆H₁₇NO₄S | 319.4 | 2.7 | 1 | 4 |

| N,N-dimethyl-2-[(2-phenoxyphenyl)methylsulfonyl]propanamide | C₁₈H₂₁NO₄S | 347.4 | 2.6 | 0 | 4 |

| 3-(methylamino)-N-(2-phenoxyphenyl)propanamide | C₁₆H₁₈N₂O₂ | 270.33 | 2.4 | 2 | 3 |

| 2-amino-2-methyl-N-(2-phenoxyphenyl)propanamide | C₁₆H₁₈N₂O₂ | 270.33 | 2.1 | 2 | 3 |

This data is computationally generated and sourced from PubChem. nih.govguidechem.comnih.govnih.gov

Conformational Impact on Molecular Recognition (non-biological interactions)

The three-dimensional shape, or conformation, of this compound derivatives is critical for their ability to interact with other molecules in a non-biological context. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds. scribd.comlibretexts.org

The key rotatable bonds in this compound are the C-N amide bond, the C-C bonds in the propanamide chain, and the C-O-C ether linkage. The relative orientation of the two phenyl rings and the propanamide side chain can vary significantly, leading to different conformers with distinct energies and shapes.

The conformation of these molecules can be studied using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational methods. evitachem.commdpi.com For instance, the dihedral angle between the two aromatic rings is a key conformational parameter. Substituents can influence this angle through steric hindrance or by altering electronic interactions.

In the context of molecular recognition, the specific conformation of a derivative will determine how it fits into a host molecule or how it self-assembles. For example, in crystal engineering, the conformation of the molecule will dictate the possible intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing. taylorfrancis.com The presence of different substituents can favor certain conformations, thereby directing the formation of specific supramolecular structures. taylorfrancis.com

Influence of Substituents on Chemical Stability and Reactivity

Substituents can have a profound effect on the chemical stability and reactivity of this compound derivatives.

Hydrolytic Stability: The amide bond is susceptible to hydrolysis under acidic or basic conditions. evitachem.com Electron-withdrawing substituents on the N-phenyl ring can make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially decreasing hydrolytic stability. Conversely, bulky substituents near the amide linkage can provide steric hindrance, slowing down the rate of hydrolysis. Some studies have suggested that certain amide derivatives are more stable than their parent compounds. google.com

Reactivity of Aromatic Rings: The phenoxy and phenyl rings can undergo electrophilic aromatic substitution reactions. evitachem.com The nature of the substituents will direct the position of substitution. Electron-donating groups activate the ring towards electrophilic attack and are typically ortho- and para-directing, while electron-withdrawing groups deactivate the ring and are meta-directing.

Side Chain Reactivity: The propanamide side chain can also be a site of chemical modification. For example, the α-carbon to the carbonyl group can be functionalized. The presence of substituents can influence the acidity of the α-protons and the stereochemical outcome of reactions at this position.

For instance, the presence of electron-withdrawing groups like a nitro group can activate a molecule towards nucleophilic aromatic substitution reactions. evitachem.com Some derivatives can also undergo cyclization reactions to form heterocyclic rings. evitachem.com

Crystal Engineering and Solid-State Properties

Crystal engineering is the design and synthesis of crystalline solids with desired properties. taylorfrancis.comrsc.org For this compound derivatives, this involves controlling the arrangement of molecules in the crystal lattice through non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces.

The substituents play a crucial role in determining the supramolecular synthons—the reliable and robust hydrogen-bonding motifs—that guide the crystal packing. taylorfrancis.com For example, the amide N-H group is a good hydrogen bond donor, while the carbonyl oxygen and the ether oxygen are hydrogen bond acceptors. Substituents that are also capable of hydrogen bonding (e.g., -OH, -NH₂) can introduce new intermolecular interactions and lead to different crystal structures.

The crystal structure of 2-hydroxy-2-(4-phenoxyphenyl)propanamide has been determined, revealing a triclinic crystal system. epa.gov The solid-state properties of these derivatives, such as melting point, solubility, and mechanical strength, are directly related to their crystal packing. taylorfrancis.com By strategically choosing substituents, it is possible to engineer crystals with specific properties. For example, co-crystallization with other molecules can be used to modify the physicochemical properties of the parent compound. mdpi.com

Optical Properties and Chromophores in Derivatives

The optical properties of this compound derivatives, such as their absorption and emission of light, are determined by their electronic structure. The core structure, containing two phenyl rings linked by an ether oxygen and an amide group, constitutes the primary chromophore.

Substituents on the aromatic rings can significantly modify the optical properties. Electron-donating groups and electron-withdrawing groups can extend the π-conjugated system, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.gov This is because these substituents can decrease the HOMO-LUMO energy gap, requiring less energy to excite the electrons. researchgate.net

Some derivatives of related structures have been investigated for their nonlinear optical (NLO) properties. evitachem.com NLO materials have applications in optoelectronics and photonics. The introduction of strong donor-acceptor groups across the π-conjugated framework can enhance the second-order NLO response. researchgate.net

Computational studies, such as time-dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra and understand the nature of the electronic transitions (e.g., π→π* or n→π* transitions). researchgate.net These calculations can guide the design of new derivatives with tailored optical properties for specific applications.

Advanced Analytical Methodologies for N 2 Phenoxyphenyl Propanamide and Its Analogues

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of N-(2-phenoxyphenyl)propanamide and its analogues. Different chromatographic techniques offer specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of multicomponent samples due to its high efficiency and sensitivity. researchgate.net The development of a robust HPLC method for this compound involves a systematic approach to select and optimize various parameters to achieve the desired separation.

Method Development:

The initial phase of HPLC method development focuses on understanding the physicochemical properties of this compound and its potential impurities. researchgate.net A typical approach involves reversed-phase chromatography, often utilizing a C18 column. researchgate.net The selection of the mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving adequate separation. pensoft.netresearchgate.net The pH of the buffer can significantly influence the retention and selectivity of the analytes. pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity, but gradient elution, where the composition changes during the run, may be necessary for complex mixtures. researchgate.net The detector wavelength is chosen based on the UV absorbance maximum of this compound to ensure optimal sensitivity. researchgate.net

Validation:

Once a suitable HPLC method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. researchgate.netpensoft.net Validation encompasses several key parameters:

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.neteurachem.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net

Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

System Suitability: Ensures that the chromatographic system is suitable for the intended analysis. researchgate.net

A study on a related pyrrole (B145914) derivative demonstrated the development and validation of an RP-HPLC method using a C18 column with a mobile phase of Acetonitrile: Phosphate buffer (pH=3, 50:50% v/v) and UV detection at 225 nm. pensoft.net

Table 1: Typical HPLC Method Parameters for Analysis of Aromatic Amides

| Parameter | Typical Condition | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3-7.4) | pensoft.netresearchgate.net |

| Elution | Isocratic or Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV/VIS Detector (e.g., 225-290 nm) | pensoft.netresearchgate.net |

| Column Temperature | 30 °C | pensoft.net |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity profiling and quality control in the manufacturing of pharmaceuticals. gentechscientific.comdrawellanalytical.com For the analysis of this compound and its analogues, GC can be employed to detect and quantify volatile impurities, residual solvents, and degradation products. drawellanalytical.com

The choice of the GC column is critical, with different stationary phases offering varying selectivities. epa.gov For instance, a non-polar column like one with a polysiloxane stationary phase and a more polar column can be used for comprehensive analysis. libretexts.org Flame ionization detectors (FID) are commonly used for their broad response to organic compounds, while more specific detectors can enhance sensitivity for certain analytes. gentechscientific.comepa.gov

A study on the determination of acetamide, propanamide, and butyramide (B146194) in water utilized GC after derivatization. sci-hub.se While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, the technique is valuable for assessing related volatile substances.

Table 2: Potential GC Applications for this compound Analysis

| Application | Description | Reference |

| Impurity Profiling | Identification and quantification of volatile impurities from the synthesis process. | drawellanalytical.com |

| Residual Solvent Analysis | Detection of solvents remaining from the manufacturing process. | drawellanalytical.com |

| Degradation Studies | Monitoring the formation of volatile degradation products under various stress conditions. | drawellanalytical.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. mercer.edumit.edumerckmillipore.com In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. mercer.edursc.orgacs.org

The process involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, and developing the plate in a suitable solvent system. mit.edu The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent). mit.edu By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine if the reaction is complete. mercer.edu Visualization of the spots can be achieved using UV light or by staining with a chemical reagent. mit.eduorgsyn.org